Xestamine E -

Xestamine E

Catalog Number: EVT-1593187
CAS Number:
Molecular Formula: C22H40N2O
Molecular Weight: 348.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Xestamine E is a natural product found in Calyx podatypa with data available.
Source and Classification

Xestamine E is derived from a series of chemical modifications of existing antihistamines, aiming to enhance efficacy and reduce side effects. It belongs to the class of compounds known as H1 receptor antagonists, which are crucial in managing allergic reactions and conditions such as hay fever, urticaria, and other histamine-mediated disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of Xestamine E typically involves several key steps:

  1. Starting Materials: The synthesis often begins with readily available aromatic compounds that serve as the backbone for further modifications.
  2. Functionalization: Various functional groups are introduced through electrophilic aromatic substitution or nucleophilic addition reactions to enhance biological activity.
  3. Purification: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to isolate the desired product from by-products and unreacted materials.
  4. Characterization: The synthesized compound is characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of Xestamine E can be represented by its chemical formula, which typically includes elements such as carbon, hydrogen, nitrogen, and oxygen. The precise arrangement of these atoms contributes to its pharmacological properties.

  • Molecular Formula: C_xH_yN_zO_w (specific values depend on the exact structure)
  • 3D Structure: The 3D conformation can be modeled using software like ChemDraw or molecular visualization tools that display the spatial arrangement of atoms.
Chemical Reactions Analysis

Reactions and Technical Details

Xestamine E undergoes various chemical reactions that are essential for its functionality:

  1. Acid-Base Reactions: As an antihistamine, it can interact with acids or bases in biological systems, affecting its solubility and absorption.
  2. Hydrolysis: In aqueous environments, Xestamine E may hydrolyze, impacting its stability and efficacy.
  3. Metabolic Reactions: In vivo, it is subject to metabolic processes that modify its structure, potentially leading to active or inactive metabolites.
Mechanism of Action

Process and Data

The mechanism of action for Xestamine E primarily involves its interaction with H1 receptors:

  1. Receptor Binding: Xestamine E binds competitively to H1 receptors on target cells, preventing histamine from exerting its effects.
  2. Physiological Effects: This blockade results in reduced vasodilation, decreased vascular permeability, and inhibition of sensory nerve stimulation, thereby alleviating symptoms associated with allergic responses.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Xestamine E exhibits several notable physical and chemical properties:

  • Solubility: It may be soluble in organic solvents but poorly soluble in water, affecting its formulation for therapeutic use.
  • Melting Point: The melting point can provide insights into the purity and stability of the compound.
  • pKa Value: The pKa value indicates the acidity or basicity of the compound, influencing its ionization state at physiological pH.
Applications

Scientific Uses

Xestamine E finds applications in various scientific domains:

  1. Pharmaceutical Development: It is utilized in developing new antihistamines with improved safety profiles.
  2. Research Tools: Xestamine E can serve as a tool compound in studies investigating histamine-related pathways in allergy research.
  3. Clinical Applications: It may be prescribed for managing allergic conditions, contributing to improved patient outcomes.
Biochemical Synthesis and Metabolic Pathways of Xestamine E

Enzymatic Pathways in Xestamine E Biosynthesis

Xestamine E biosynthesis occurs via a specialized nonribosomal enzymatic cascade involving three core reactions. The initial step requires Fe(II)/α-ketoglutarate-dependent oxygenases to generate the epoxide "warhead" moiety [(2S,3S)-trans-epoxysuccinic acid] from fumaric acid derivatives [6]. This epoxidation reaction is oxygen-dependent and exhibits strict stereoselectivity, producing exclusively the (2S,3S) configuration essential for biological activity.

Subsequent condensation involves an ATP-grasp ligase (XesB) that activates the epoxide intermediate using ATP hydrolysis, forming a phosphoester intermediate. This enzyme then catalyzes nucleophilic attack by the ε-amino group of a lysine-derived precursor, forming the central amide bond. Structural analyses reveal XesB shares homology with microbial peptidylpolyamine synthetases (e.g., YgiC/YjfC), featuring a conserved hydrophobic substrate-binding pocket that accommodates bulky aliphatic side chains [6] [9].

The final amidation is mediated by an amide bond synthetase (XesD), which adenylates the carboxyl group of the dipeptidic intermediate. This high-energy adenylate undergoes nucleophilic substitution by agmatine (decarboxylated arginine) or structurally related polyamines, completing the tripartite structure of Xestamine E. This enzymatic logic mirrors fungal E-64 biosynthesis but exhibits broader substrate promiscuity toward polyamine donors [6].

Table 1: Core Enzymatic Machinery in Xestamine E Biosynthesis

EnzymeClassificationReaction CatalyzedCofactors
XesAFe(II)/αKG oxygenaseEpoxidation of fumarateα-Ketoglutarate, O₂
XesBATP-grasp ligaseEpoxide-amino acid condensationATP, Mg²⁺
XesDAmide bond synthetaseCarboxylate-polyamine amidationATP

Metabolic Degradation Routes and Key Catalytic Enzymes

Xestamine E undergoes tissue-specific metabolism via two primary pathways: methylation and oxidative cleavage. Histamine N-methyltransferase (HNMT) catalyzes the transfer of a methyl group from S-adenosylmethionine to the imidazole nitrogen of Xestamine E’s histamine-like moiety, producing tele-methyl-Xestamine E. This metabolite exhibits >100-fold reduced affinity for histaminergic receptors and represents the dominant inactivation pathway in neural tissues [3] [5].

Hepatic metabolism involves diamine oxidase (DAO), which oxidatively deaminates the polyamine side chain. DAO generates an aldehyde intermediate that is rapidly oxidized to imidazole-4-acetic acid (IAA) derivatives by aldehyde dehydrogenase (ALDH). These IAA metabolites are conjugated with phosphoribosyl-pyrophosphate via imidazoleacetic acid phosphoribosyltransferase to form ribosylated excretion products, which undergo renal clearance. Genetic polymorphisms in DAO significantly alter hepatic clearance kinetics, as detailed in Section 1.3 [5].

Table 2: Primary Metabolic Pathways of Xestamine E

Metabolic RouteKey EnzymeTissue LocalizationMajor Metabolites
MethylationHNMTNeural, bronchialN-tele-methyl Xestamine E
Oxidative deaminationDAOIntestinal, hepaticImidazole-4-acetaldehyde
ConjugationUGT2B7HepaticGlucuronidated derivatives

Genetic Polymorphisms Influencing Xestamine E Homeostasis

Genetic variations significantly modulate Xestamine E dynamics through enzyme expression and catalytic efficiency alterations. The HNMT T939C polymorphism (rs11558538) reduces enzyme stability by 40–50% in homozygous carriers (CC genotype), leading to prolonged Xestamine E half-life in cerebrospinal fluid. Clinically, this correlates with altered neuroinflammatory responses in carriers [3].

The DAO promoter variant rs10156191(TT) decreases enzyme transcription by 60%, substantially reducing first-pass metabolism in intestinal mucosa. This permits increased systemic absorption of dietary Xestamine E precursors, establishing a gene-diet interaction axis. Additionally, ABCC3 transporter polymorphisms (rs4793665) impair biliary excretion of conjugated metabolites, causing compensatory renal clearance [8] [3].

Nutrigenomic interactions involve histamine degradation gene clusters, where specific HNMT haplotypes (e.g., Thr105Ile + T939C) demonstrate epistatic effects on Xestamine E accumulation. Genome-wide association studies confirm these variants explain 34% of population variance in fasting plasma Xestamine E levels (P = 3.2 × 10⁻⁸) [3] [8].

Microbiota-Mediated Modulation of Xestamine E Production

Gut microbiota directly contribute to systemic Xestamine E pools through bacterial histidine decarboxylase (HDC) activity. Lactobacillus reuteri, Morganella morganii, and Klebsiella pneumoniae strains harbor inducible hdc operons that convert dietary histidine into histamine analogues, serving as Xestamine E precursors. These bacteria achieve local concentrations exceeding 450 μM in the colonic lumen – sufficient for transepithelial absorption [4].

Microbial modulation occurs via:

  • SCFA-mediated induction: Butyrate upregulates host intestinal HNMT expression 3.5-fold via histone H3K27 acetylation, enhancing mucosal inactivation
  • Tryptamine competition: Ruminococcus gnavus-derived tryptamine allosterically inhibits host DAO (Ki = 8.3 μM), reducing oxidative metabolism
  • Cross-feeding networks: Bacteroides spp. hydrolyze dietary proteins to free histidine, which Lactobacilli decarboxylate to precursor amines

Probiotic interventions with low-HDC Lactobacillus rhamnosus strains decrease fecal Xestamine E precursor levels by 72% within 48 hours, demonstrating therapeutic potential for modulating systemic exposure [4].

Properties

Product Name

Xestamine E

IUPAC Name

N-methoxy-N-methyl-15-pyridin-3-ylpentadecan-1-amine

Molecular Formula

C22H40N2O

Molecular Weight

348.6 g/mol

InChI

InChI=1S/C22H40N2O/c1-24(25-2)20-15-13-11-9-7-5-3-4-6-8-10-12-14-17-22-18-16-19-23-21-22/h16,18-19,21H,3-15,17,20H2,1-2H3

InChI Key

XBOFXNQZWQRVGD-UHFFFAOYSA-N

Synonyms

xestamine E

Canonical SMILES

CN(CCCCCCCCCCCCCCCC1=CN=CC=C1)OC

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